2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole
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Overview
Description
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Another method involves the reaction of a dicarbonyl compound with ammonium acetate and an aromatic aldehyde in the presence of a catalyst such as urea-ZnCl2. This reaction efficiently produces triaryl-1H-imidazoles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazoles.
Scientific Research Applications
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and the trimethylsilyl-ethoxy moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: A simpler derivative with similar chemical properties.
1-Phenyl-2-trimethylsilylacetylene: Another compound with a trimethylsilyl group, used in different chemical reactions.
Uniqueness
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole is unique due to the presence of both the phenyl group and the trimethylsilyl-ethoxy moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
139975-85-2 |
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Molecular Formula |
C15H22N2OSi |
Molecular Weight |
274.43 g/mol |
IUPAC Name |
trimethyl-[2-[(2-phenylimidazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C15H22N2OSi/c1-19(2,3)12-11-18-13-17-10-9-16-15(17)14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3 |
InChI Key |
PHFJKXFMZZQERT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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